![molecular formula C8H7N3S B3049655 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione CAS No. 21434-14-0](/img/structure/B3049655.png)
1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione
Overview
Description
“1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione” is a derivative of the triazole class of compounds . Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their wide range of pharmacological activities . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres, where the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Molecular Structure Analysis
Triazole is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds are versatile and can participate in various chemical reactions due to their unique structure . They have been studied extensively for their synthetic and effective biological importance .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-1H-1,2,4-triazole-3-thiol (also known as 2-phenyl-1H-1,2,4-triazole-5-thione or 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione), focusing on six unique applications:
Antimicrobial Agents
1-Phenyl-1H-1,2,4-triazole-3-thiol has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activity .
Anticancer Research
In the field of oncology, 1-phenyl-1H-1,2,4-triazole-3-thiol has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with their metabolic pathways and DNA synthesis. This makes it a promising candidate for developing new chemotherapeutic agents .
Coordination Chemistry
This compound is also valuable in coordination chemistry due to its ability to form stable complexes with various metal ions. These metal complexes have unique properties that can be exploited in catalysis, material science, and as models for biological systems .
Corrosion Inhibitors
Lastly, 1-phenyl-1H-1,2,4-triazole-3-thiol has been studied as a corrosion inhibitor for metals. Its ability to adsorb onto metal surfaces and form a protective layer helps prevent corrosion, extending the lifespan of metal structures and components.
Sigma-Aldrich MilliporeSigma SpringerLink : Sigma-Aldrich : MilliporeSigma : SpringerLink : Sigma-Aldrich : MilliporeSigma
Future Directions
The future directions in the study of triazole compounds like “1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione” could involve further exploration of their synthesis methods, understanding their mechanisms of action, and discovering new pharmacological activities . This could lead to the development of new drugs and therapies.
properties
IUPAC Name |
2-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTPBFMSYXRIJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175704 | |
Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
CAS RN |
21434-14-0 | |
Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21434-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1,2,4-triazole-3-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021434140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21434-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Phenyl-1,2,4-triazole-3-thione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844RB29S8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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